1H-Tetrazole-1-acetic acid, 5-(5-(2-(trifluoromethyl)phenyl)-2-furanyl)-
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Overview
Description
1H-Tetrazole-1-acetic acid, 5-(5-(2-(trifluoromethyl)phenyl)-2-furanyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and coordination chemistry .
Preparation Methods
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(2-(trifluoromethyl)phenyl)-2-furanyl)- can be approached through several methods. One common method involves the reaction of glycine, potassium azide, and triethyl orthoformate in acetic acid at 80°C for 2 hours, leading to the cyclization and formation of the tetrazole ring . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1H-Tetrazole-1-acetic acid, 5-(5-(2-(trifluoromethyl)phenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives
Common reagents and conditions used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Tetrazole-1-acetic acid, 5-(5-(2-(trifluoromethyl)phenyl)-2-furanyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(2-(trifluoromethyl)phenyl)-2-furanyl)- involves its interaction with molecular targets and pathways. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic repulsion and enhance receptor-ligand interactions. This stabilization is advantageous for various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Comparison with Similar Compounds
1H-Tetrazole-1-acetic acid, 5-(5-(2-(trifluoromethyl)phenyl)-2-furanyl)- can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Known for its use in medicinal chemistry as a bioisosteric replacement for carboxylic acids.
5-(Benzylsulfanyl)-1H-tetrazole: Employed in oligonucleotide synthesis as an acidic activator.
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl-5-phenyl-1H-tetrazole: Demonstrates anti-inflammatory properties.
The uniqueness of 1H-Tetrazole-1-acetic acid, 5-(5-(2-(trifluoromethyl)phenyl)-2-furanyl)- lies in its specific trifluoromethyl and furanyl substituents, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
92972-82-2 |
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Molecular Formula |
C14H9F3N4O3 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
2-[5-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C14H9F3N4O3/c15-14(16,17)9-4-2-1-3-8(9)10-5-6-11(24-10)13-18-19-20-21(13)7-12(22)23/h1-6H,7H2,(H,22,23) |
InChI Key |
LTAQZRXVELNYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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